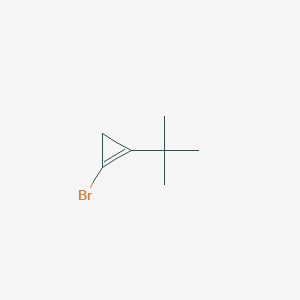
1-Bromo-2-tert-butylcycloprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-tert-butylcycloprop-1-ene is an organic compound belonging to the class of cycloalkenes It features a cyclopropane ring substituted with a bromine atom and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-tert-butylcycloprop-1-ene typically involves the bromination of 2-tert-butylcycloprop-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 2-tert-butylcycloprop-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-tert-butylcycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Addition Reactions: The double bond in the cyclopropane ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Addition Reactions: Reagents such as bromine (Br2) and hydrogen bromide (HBr) are commonly used.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Substitution Reactions: Products include 2-tert-butylcyclopropanol and 2-tert-butylcyclopropyl ethers.
Addition Reactions: Products include dibromo derivatives and bromoalkanes.
Elimination Reactions: Products include alkenes such as 2-tert-butylcyclopropene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-tert-butylcycloprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-tert-butylcycloprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-methylcycloprop-1-ene
- 1-Bromo-2-ethylcycloprop-1-ene
- 1-Bromo-2-isopropylcycloprop-1-ene
Uniqueness
1-Bromo-2-tert-butylcycloprop-1-ene is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Eigenschaften
CAS-Nummer |
87619-25-8 |
|---|---|
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
1-bromo-2-tert-butylcyclopropene |
InChI |
InChI=1S/C7H11Br/c1-7(2,3)5-4-6(5)8/h4H2,1-3H3 |
InChI-Schlüssel |
GYDGGJUTDHILKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


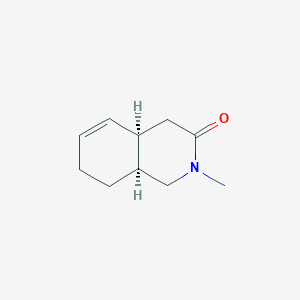
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
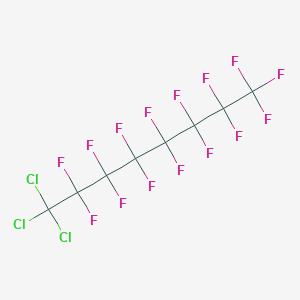
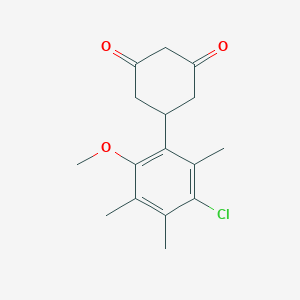
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
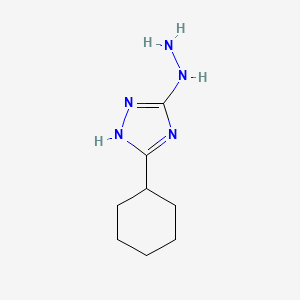
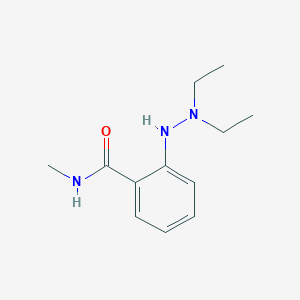
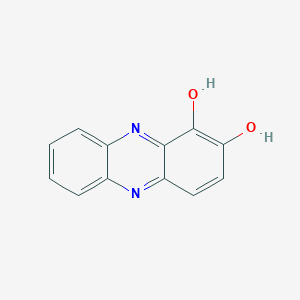
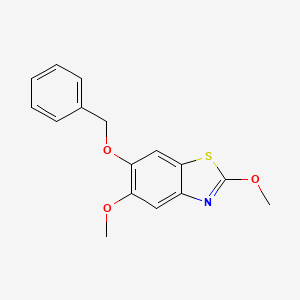

![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
